
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMU-212 belongs to a class of compounds called ureas, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
DNA-Binding and Cytotoxic Activities
Research on N-alkylanilinoquinazoline derivatives, including compounds with urea functional groups, has demonstrated their significant interaction with DNA, suggesting their utility in studying DNA-binding mechanisms and potential applications in developing therapeutic agents targeting DNA interactions. These compounds exhibit cytotoxic activities and are potential DNA intercalating agents, indicating their relevance in cancer research and therapy development (Garofalo et al., 2010).
Enzymatic Transformation Studies
The transformation of urea derivatives by enzymes, such as laccase from the white rot fungus Trametes versicolor, underscores the potential of these compounds in environmental and biochemical studies, specifically in understanding enzymatic reactions and their applications in bioremediation and enzymatic synthesis (Jolivalt et al., 1999).
Antimicrobial and Antifungal Properties
Urea derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives, especially those containing the morpholine moiety, have shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential of urea derivatives in developing new antimicrobial and antifungal agents (Zheng et al., 2010).
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. Their ability to form a protective layer on the metal surface through adsorption points to their applicability in corrosion prevention and material science research (Mistry et al., 2011).
Molecular Synthesis and Structural Analysis
The synthesis and structural analysis of silatranes possessing urea functionality highlight the versatility and utility of urea derivatives in organometallic chemistry and materials science. These compounds, characterized by their unique structures and properties, are of interest for further exploration in the synthesis of novel materials and chemical sensors (Puri et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea involves the reaction of 4-morpholin-4-yl-2-phenylquinoline-6-carboxylic acid with 2,4-dimethoxyaniline to form the corresponding amide, which is then reacted with N,N'-diisopropylcarbodiimide and N-methylmorpholine to form the desired urea product.", "Starting Materials": [ "4-morpholin-4-yl-2-phenylquinoline-6-carboxylic acid", "2,4-dimethoxyaniline", "N,N'-diisopropylcarbodiimide", "N-methylmorpholine" ], "Reaction": [ "Step 1: 4-morpholin-4-yl-2-phenylquinoline-6-carboxylic acid is reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and N-methylmorpholine (NMM) in anhydrous dichloromethane to form the desired urea product, N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea.", "Step 3: The product is purified by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the pure compound." ] } | |
CAS-Nummer |
1226427-84-4 |
Produktname |
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |
Molekularformel |
C24H20N4O4S |
Molekulargewicht |
460.51 |
IUPAC-Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3 |
InChI-Schlüssel |
QHLRXDMYQROLCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



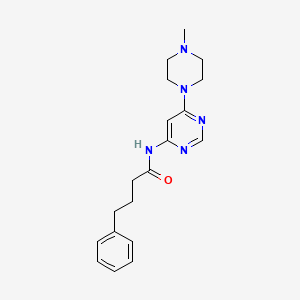
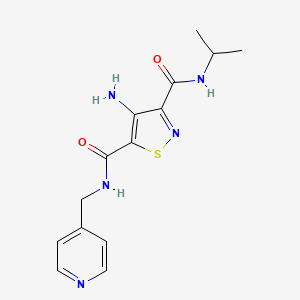
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)
![[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2959924.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)
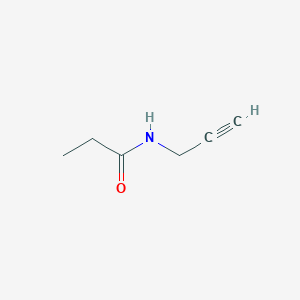
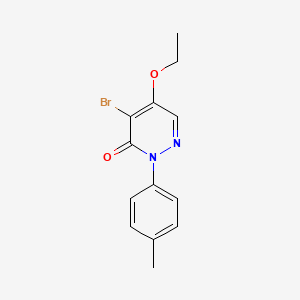

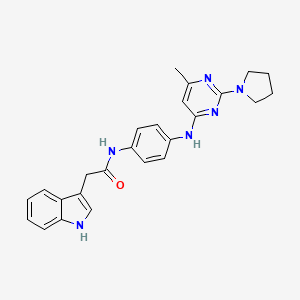
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)
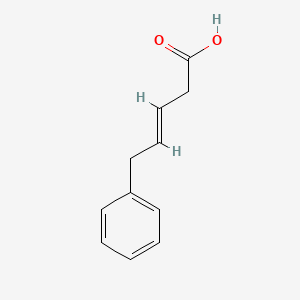
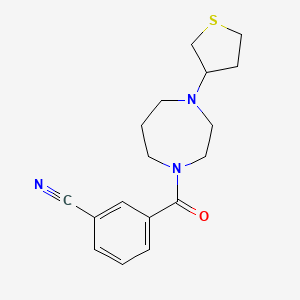
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)
![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)